molecular formula C10H9N3OS B2908806 N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-ynamide CAS No. 2411236-78-5

N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-ynamide

Cat. No.: B2908806
CAS No.: 2411236-78-5
M. Wt: 219.26
InChI Key: FXZXILUFYNNYGC-UHFFFAOYSA-N
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Description

“N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-ynamide” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds known as imidazo[2,1-b][1,3]thiazoles .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is often based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .


Molecular Structure Analysis

The imidazo[2,1-b][1,3]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The most common approach for the assembly of imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Vinylogs of γ-halo-α,β-unsaturated carbonyl compounds can be potentially used to expand the range of available derivatives of the given system .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C7H9N3O2S2, with an average mass of 231.295 Da and a monoisotopic mass of 231.013611 Da .

Mechanism of Action

While the exact mechanism of action for “N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-ynamide” is not specified in the retrieved papers, it’s worth noting that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system include well-known compounds with a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Safety and Hazards

While specific safety and hazard information for “N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-ynamide” is not available, it’s important to note that similar compounds have been classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that they are combustible, acutely toxic, and can cause chronic effects .

Future Directions

The future directions for “N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-ynamide” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, screening for antitumor activity has been performed in the case of 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone and this compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-2-3-9(14)12-6-8-7-15-10-11-4-5-13(8)10/h4-5,7H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZXILUFYNNYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CSC2=NC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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